4-Hydroxypent-2-ynoic acid
Description
4-Hydroxypent-2-ynoic acid (C₅H₆O₃, MW 114.10 g/mol) is a chiral carboxylic acid characterized by a hydroxyl group at the C4 position and a triple bond between C2 and C3. Its structure combines a carboxylic acid, alkyne, and hydroxyl group, enabling diverse reactivity in organic synthesis. Notably, it serves as a critical intermediate in pharmaceutical applications, such as the synthesis of the thrombin receptor antagonist Sch 530344. Enantioselective synthesis of this compound has been achieved via lipase-catalyzed kinetic resolution, allowing access to both (R)- and (S)-enantiomers with high purity .
Properties
IUPAC Name |
4-hydroxypent-2-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-4(6)2-3-5(7)8/h4,6H,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXFFJFQGSVUOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxypent-2-ynoic acid can be synthesized through several methods. One common approach involves the reaction of propargylglycine with sulfuric acid and sodium nitrite. The reaction is carried out at low temperatures to ensure the stability of the intermediate products . Another method involves the use of diphenylamide derivatives as chiral materials to obtain both enantiomers of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and purification steps to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxypent-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 4-oxopent-2-ynoic acid.
Reduction: Formation of 4-hydroxypent-2-ene or 4-hydroxypentane.
Substitution: Formation of 4-chloropent-2-ynoic acid.
Scientific Research Applications
4-Hydroxypent-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxypent-2-ynoic acid involves its interaction with specific molecular targets. The hydroxyl group and triple bond allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Comparison
The table below highlights key structural features and applications of 4-hydroxypent-2-ynoic acid and related compounds:
Reactivity and Physicochemical Properties
- Hydrophilicity: The hydroxyl group in this compound enhances polarity and hydrogen bonding, increasing solubility in polar solvents compared to methyl or amino derivatives.
- Basicity: 4-Aminopent-2-ynoic acid exhibits zwitterionic behavior in aqueous solutions due to its amine group, affecting its reactivity in acidic or basic conditions .
- Conjugation Effects: Pent-4-en-2-ynoic acid contains both alkene and alkyne moieties, enabling conjugation that may influence cycloaddition or polymerization reactions .
Stability and Challenges
- Oxidative Sensitivity: The hydroxyl group in this compound may render it prone to oxidation, requiring protective strategies during synthesis.
- Thermal Stability: Alkyne-containing compounds (e.g., 4-methylpent-2-ynoic acid) are generally stable under mild conditions but may decompose at elevated temperatures.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-Hydroxypent-2-ynoic acid to maximize yield and purity?
- Methodological Answer : Synthesis typically involves alkyne functionalization and hydroxylation. Key variables include temperature (20–40°C), solvent polarity (e.g., THF or methanol), and catalysts like Pd/C or Cu(I) complexes. Yield optimization requires iterative testing via fractional factorial design to isolate critical parameters. Purity is confirmed via HPLC with UV detection at 220 nm .
Q. How can spectroscopic techniques (e.g., NMR, IR) be systematically applied to characterize this compound?
- Methodological Answer :
- ¹H NMR : Identify alkynyl protons (δ 2.1–2.5 ppm) and hydroxyl protons (δ 1.5–3.0 ppm, broad).
- ¹³C NMR : Carboxylic acid carbon (δ 170–175 ppm) and alkyne carbons (δ 70–100 ppm).
- IR : O-H stretch (2500–3300 cm⁻¹), C≡C stretch (2100–2260 cm⁻¹), and C=O stretch (1680–1720 cm⁻¹).
- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. What criteria should guide the selection of databases for literature reviews on this compound?
- Methodological Answer : Prioritize SciFinder and Reaxys for structural and synthetic data, PubMed for biological activity, and Web of Science for citation tracking. Use Boolean operators (e.g., "this compound AND synthesis NOT industrial") to filter irrelevant results. Validate sources by checking citations in peer-reviewed journals .
Advanced Research Questions
Q. How can researchers design experiments to investigate the acid-catalyzed cyclization mechanisms of this compound?
- Methodological Answer :
- Kinetic Studies : Vary pH (2–6) and monitor reaction progress via in-situ FTIR or LC-MS.
- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydroxyl group participation.
- Computational Modeling : Apply DFT (e.g., B3LYP/6-31G*) to map transition states.
- Control Variables : Temperature (25–60°C), solvent dielectric constant, and counterion effects (e.g., H₂SO₄ vs. HCl) .
Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?
- Methodological Answer :
- DFT : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for nucleophilic/electrophilic sites.
- MD Simulations : Apply AMBER or GROMACS to study solvation effects in aqueous/organic media.
- QSPR Models : Corrate experimental pKa values with charge distribution from ESP maps .
Q. How should researchers address discrepancies in reported spectroscopic data for this compound across different studies?
- Methodological Answer :
- Meta-Analysis : Compile NMR/IR data from 10+ studies and calculate mean values with standard deviations.
- Reproducibility Tests : Replicate synthesis under standardized conditions (e.g., 25°C, dry N₂ atmosphere).
- Error Source Identification : Assess solvent purity, instrument calibration, and sample concentration variations. Use ANOVA to quantify inter-study variability .
Data Analysis and Contradiction Management
Q. What statistical approaches are recommended for analyzing dose-response relationships in biological studies involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill equation (IC₅₀/EC₅₀) using GraphPad Prism.
- Error Bars : Report SEM for triplicate experiments.
- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points.
- Cross-Validation : Compare with analogous compounds (e.g., 4-Hydroxyhex-2-ynoic acid) to confirm trends .
Q. How can researchers reconcile conflicting results in the catalytic efficiency of this compound derivatives?
- Methodological Answer :
- Sensitivity Analysis : Vary substrate/enzyme concentrations to identify threshold effects.
- Structural Elucidation : Use X-ray crystallography to compare active-site binding modes.
- Systematic Review : Follow PRISMA guidelines to synthesize evidence, assess bias via ROBINS-I tool, and grade confidence using GRADE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
